molecular formula C13H20ClNO2S B14569777 Piperidine, 1-methyl-3-[(4-methylphenyl)sulfonyl]-, hydrochloride CAS No. 61609-39-0

Piperidine, 1-methyl-3-[(4-methylphenyl)sulfonyl]-, hydrochloride

Cat. No.: B14569777
CAS No.: 61609-39-0
M. Wt: 289.82 g/mol
InChI Key: FHJCTZYYKLURCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperidine, 1-methyl-3-[(4-methylphenyl)sulfonyl]-, hydrochloride is an organic compound that belongs to the class of piperidine derivatives. Piperidine itself is a six-membered heterocyclic amine, which is a common structural motif in many pharmaceuticals and natural alkaloids . The compound is a hydrochloride salt, which often enhances the solubility and stability of the compound in various applications.

Chemical Reactions Analysis

Types of Reactions

Piperidine derivatives undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of piperidine can yield N-oxides, while substitution reactions can produce various N-substituted piperidines .

Scientific Research Applications

Piperidine, 1-methyl-3-[(4-methylphenyl)sulfonyl]-, hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of drugs targeting the central nervous system.

    Industry: Utilized in the production of rubber accelerators and other industrial chemicals.

Mechanism of Action

The mechanism of action of piperidine derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, piperidine can act as a ligand for various receptors in the central nervous system, modulating their activity and leading to therapeutic effects . The exact molecular pathways depend on the specific structure and functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperidine, 1-methyl-3-[(4-methylphenyl)sulfonyl]-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the sulfonyl group and the 4-methylphenyl group can significantly influence its reactivity and interactions with biological targets, making it a valuable compound in research and industrial applications .

Properties

CAS No.

61609-39-0

Molecular Formula

C13H20ClNO2S

Molecular Weight

289.82 g/mol

IUPAC Name

1-methyl-3-(4-methylphenyl)sulfonylpiperidine;hydrochloride

InChI

InChI=1S/C13H19NO2S.ClH/c1-11-5-7-12(8-6-11)17(15,16)13-4-3-9-14(2)10-13;/h5-8,13H,3-4,9-10H2,1-2H3;1H

InChI Key

FHJCTZYYKLURCC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2CCCN(C2)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.